
1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone is a chemical compound that features a pyridine ring substituted with a hydroxymethyl group and a piperidone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone typically involves the reaction of 2-hydroxymethyl-4-pyridine with piperidone under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the piperidone moiety can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of 1-(2-Carboxy-4-pyridyl)-4-piperidone.
Reduction: Formation of 1-(2-Hydroxymethyl-4-pyridyl)-4-hydroxypiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone involves its interaction with specific molecular targets. The hydroxymethyl and piperidone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
1-(2-Hydroxymethyl-4-pyridyl)-4-piperidine: Similar structure but lacks the carbonyl group in the piperidone moiety.
2-Hydroxymethyl-4-pyridine: Lacks the piperidone moiety, making it less complex.
4-Piperidone: Lacks the pyridine ring, making it structurally simpler.
Uniqueness: 1-(2-Hydroxymethyl-4-pyridyl)-4-piperidone is unique due to the presence of both the hydroxymethyl-pyridine and piperidone moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-one |
InChI |
InChI=1S/C11H14N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,14H,2-3,5-6,8H2 |
Clave InChI |
GTJITCNCBMJHQT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=CC(=NC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


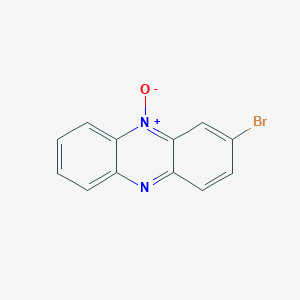
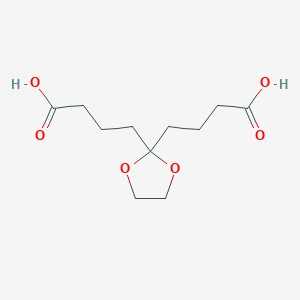
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)

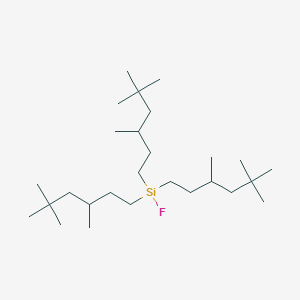
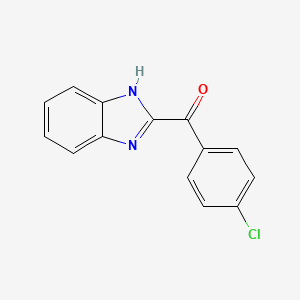

![2-[(Cyclooctyloxy)methyl]oxirane](/img/structure/B14002510.png)
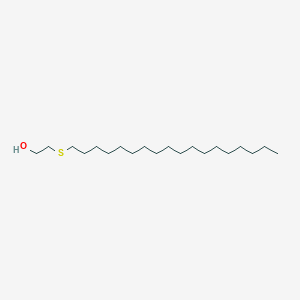

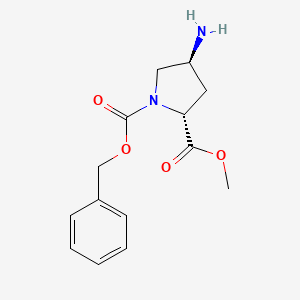

![4-[(2E)-3-(4-Chlorobutyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14002535.png)
![Octanoic acid, 6,8-bis[(methylsulfonyl)oxy]-, methyl ester, (6S)-](/img/structure/B14002541.png)
